Triarylsulfonium hexafluoroantimonate salts mixed

Description

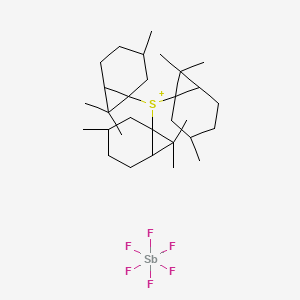

Triarylsulfonium hexafluoroantimonate salts mixed are photoinitiators used in cationic polymerization processes. These compounds are particularly effective in the ultraviolet range of 210−350 nm and are primarily used to initiate the polymerization of epoxy resins .

Properties

Molecular Formula |

C30H51F6SSb |

|---|---|

Molecular Weight |

679.5 g/mol |

IUPAC Name |

hexafluoroantimony(1-);tris(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium |

InChI |

InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

IAYXUSLCQRDSMB-UHFFFAOYSA-H |

Canonical SMILES |

CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triarylsulfonium hexafluoroantimonate salts are typically synthesized through the reaction of triarylsulfonium chloride with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ar3SCl+HSbF6→Ar3S+SbF6−

where Ar represents an aryl group. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of triarylsulfonium hexafluoroantimonate salts involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Triarylsulfonium hexafluoroantimonate salts undergo various chemical reactions, including:

Cationic Polymerization: These salts are used as photoinitiators in the cationic polymerization of epoxy resins. .

Substitution Reactions: The aryl groups in triarylsulfonium salts can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

UV Light: Used to activate the photoinitiators in cationic polymerization.

Organic Solvents: Such as dichloromethane, used in the synthesis and purification processes

Major Products

Scientific Research Applications

Triarylsulfonium hexafluoroantimonate salts have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triarylsulfonium hexafluoroantimonate salts involves the generation of strong acids upon exposure to UV light. The photoinitiators absorb UV light, leading to the cleavage of the sulfonium cation and the release of a proton. This proton initiates the cationic polymerization process by opening the epoxy ring and forming a reactive cationic species that propagates the polymerization .

Comparison with Similar Compounds

Similar Compounds

Triarylsulfonium hexafluorophosphate salts: Similar in structure and function, used as photoinitiators in cationic polymerization.

Diphenyliodonium hexafluoroantimonate: Another photoinitiator used in similar applications.

Uniqueness

Triarylsulfonium hexafluoroantimonate salts are unique due to their high efficiency in initiating cationic polymerization under UV light and their ability to produce high-purity polymer products. Their stability and effectiveness in a wide range of applications make them superior to other photoinitiators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.